N-Acetyl 2-Butyryl Phenothiazine
Description
Properties
Molecular Formula |
C₁₈H₁₇NO₂S |
|---|---|
Molecular Weight |
311.4 |
Synonyms |
1-(10-Acetyl-10H-phenothiazin-2-yl)butan-1-one; |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Acetyl 2-Butyryl Phenothiazine derivatives for reproducibility?
- Methodological Answer : Utilize multi-step protocols involving Buchwald-Hartwig cross-coupling for introducing substituents at the 2-position of the phenothiazine core. For example, coupling 2-chlorophenothiazine with butyryl/acetyl precursors under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 110°C for 24 hours ensures regioselectivity . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Final acetylation steps should employ acetic anhydride in dichloromethane with catalytic DMAP .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and acetyl/butyryl group integration. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment (>98%), use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability .
Q. How should researchers design initial biological activity screens for novel this compound analogs?
- Methodological Answer : Prioritize in vitro assays targeting phenothiazine-associated pathways, such as dopamine receptor binding (D₂/D₃ subtypes) via radioligand displacement assays . Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) identifies non-specific toxicity. For phototoxicity, adapt the Candida albicans model to assess reactive oxygen species (ROS) generation under UV irradiation (320–400 nm) .
Advanced Research Questions
Q. How do structural modifications at the 2- and 10-positions of this compound influence biological activity?
- Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., -CF₃) at the 2-position reduce phototoxicity but enhance receptor binding affinity. Chlorine at the 10-position increases ROS-mediated phototoxicity (PI = 2.3 in murine models) but may reduce metabolic stability. Compare analogs using molecular docking (AutoDock Vina) against dopamine receptor crystal structures (PDB: 6CM4) to rationalize affinity differences .
Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound derivatives?
- Methodological Answer : Discrepancies in phototoxicity (e.g., positive in vitro yeast assays but negative in vivo murine models) may arise from metabolic detoxification. Conduct pharmacokinetic profiling (LC-MS/MS) to measure plasma/tissue concentrations. Validate in vivo results using knock-out mice lacking CYP450 isoforms (e.g., CYP3A4) to assess metabolic contributions .
Q. What computational strategies predict the metabolic stability of this compound analogs?
- Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-31G*) to identify vulnerable sites for oxidation (e.g., sulfur atom in the thiadiazine ring). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Machine learning models (e.g., Random Forest) trained on ADME datasets can prioritize analogs with favorable metabolic profiles .
Q. How can synergistic effects of this compound in combination therapies be systematically evaluated?
- Methodological Answer : Use Chou-Talalay combination index (CI) analysis in cell-based assays. For example, pair the compound with cisplatin in cancer cell lines (IC₅₀ ratios) and quantify synergy (CI < 1) via CompuSyn software. RNA-seq profiling post-treatment identifies pathways modulated by the combination (e.g., apoptosis genes BAX/BCL-2) .
Q. What experimental approaches assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C for 24 hours. Monitor degradation via HPLC-UV and identify breakdown products using LC-QTOF-MS. For photostability, expose samples to ICH Q1B guidelines (1.2 million lux-hours) and analyze photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
